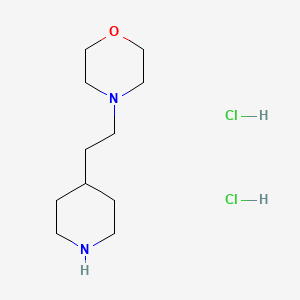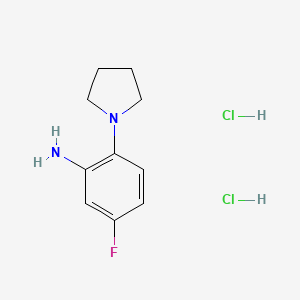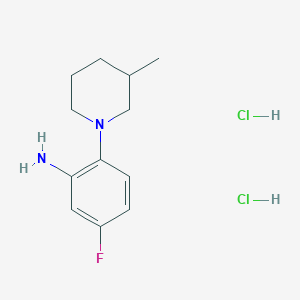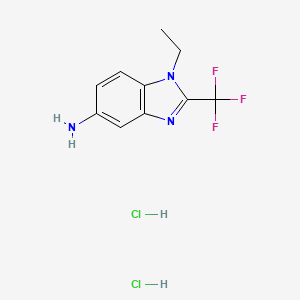
4-(2-Piperidin-4-yl-ethyl)-morpholine dihydrochloride
Übersicht
Beschreibung
4-(2-Piperidin-4-yl-ethyl)-morpholine dihydrochloride, also known as 4-PEMD, is an organic compound with a molecular formula of C10H21Cl2N3O. It is a white crystalline solid that is soluble in water and ethanol. It has a melting point of 132-134°C and is stable under normal conditions. 4-PEMD has a wide range of uses in scientific research, particularly in the fields of biochemistry and pharmacology. It is used in the synthesis of organic compounds and as a reagent in biochemical and physiological experiments. In addition, it has been studied for its potential therapeutic applications and its mechanism of action.
Wissenschaftliche Forschungsanwendungen
4-(2-Piperidin-4-yl-ethyl)-morpholine dihydrochloride has a wide range of applications in scientific research, particularly in the fields of biochemistry and pharmacology. It is used in the synthesis of organic compounds and as a reagent in biochemical and physiological experiments. In addition, it has been studied for its potential therapeutic applications. For example, it has been investigated for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied for its ability to modulate the activity of various receptors, including the serotonin 5-HT2A receptor and the dopamine D2 receptor.
Wirkmechanismus
The mechanism of action of 4-(2-Piperidin-4-yl-ethyl)-morpholine dihydrochloride is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also thought to modulate the activity of various receptors, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. In addition, it has been shown to interact with various ion channels, including the sodium and calcium channels, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Piperidin-4-yl-ethyl)-morpholine dihydrochloride are not yet fully understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to modulate the activity of various receptors, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. It has also been shown to interact with various ion channels, including the sodium and calcium channels.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Piperidin-4-yl-ethyl)-morpholine dihydrochloride has several advantages for use in laboratory experiments. It is a white crystalline solid that is soluble in water and ethanol, making it easy to work with and store. In addition, it has a wide range of uses in scientific research and has been studied for its potential therapeutic applications. One limitation of 4-(2-Piperidin-4-yl-ethyl)-morpholine dihydrochloride is that its mechanism of action is not yet fully understood, making it difficult to predict its effects in experiments.
Zukünftige Richtungen
There are several potential future directions for research into 4-(2-Piperidin-4-yl-ethyl)-morpholine dihydrochloride. Further research into its mechanism of action is needed to better understand how it works and to identify potential therapeutic applications. In addition, further studies are needed to investigate its interactions with various receptors and ion channels. Finally, further studies are needed to investigate the biochemical and physiological effects of 4-(2-Piperidin-4-yl-ethyl)-morpholine dihydrochloride and to identify any potential side effects.
Eigenschaften
IUPAC Name |
4-(2-piperidin-4-ylethyl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-4-12-5-2-11(1)3-6-13-7-9-14-10-8-13;;/h11-12H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQNRCVLEZKOPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Piperidin-4-yl-ethyl)-morpholine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-N-[4-(isopentyloxy)phenyl]acetamide](/img/structure/B1389714.png)
![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide](/img/structure/B1389715.png)
![4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide](/img/structure/B1389718.png)
![4-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B1389719.png)









